Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-

Description

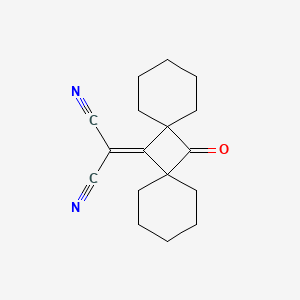

Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, also known as 14-Dicyanomethylenedispiro(5.1.5.1)tetradecan-7-one, is a chemical compound with the molecular formula C17-H20-N2-O and a molecular weight of 268.39 . This compound is characterized by its unique dispiro structure, which consists of two spiro-connected cyclohexane rings with a central ketone group and two cyano groups attached to a methylene bridge .

Properties

CAS No. |

73747-72-5 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

2-(14-oxodispiro[5.1.58.16]tetradecan-7-ylidene)propanedinitrile |

InChI |

InChI=1S/C17H20N2O/c18-11-13(12-19)14-16(7-3-1-4-8-16)15(20)17(14)9-5-2-6-10-17/h1-10H2 |

InChI Key |

VDVXLSHFEKMQNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C(=C(C#N)C#N)C3(C2=O)CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | dispiro[5.1.5.1]tetradecane-7,14-dione |

| Synonyms | Cyclohexylketene dimer, Dispiro(5.1.5.1)tetradecane-7,14-dione |

| CAS Number | 950-21-0 |

| Structural Characteristics | Two ketone groups at positions 7 and 14 on a dispiro tetradecane framework |

The compound's dispiro structure consists of two spiro-connected cycloalkane rings, with ketone functionalities contributing to its reactivity and synthetic utility.

Preparation Methods of Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-

Overview

The preparation of this compound is generally achieved through multi-step organic synthesis involving cyclization reactions, ketene dimerization, and malononitrile functionalization. Due to the compound's complex dispiro structure, synthesis requires precise control of reaction conditions and reagents.

Synthetic Routes

Ketene Dimerization Approach

One of the classical methods to prepare dispiro tetradecane-7,14-dione derivatives involves the dimerization of cyclohexylketene intermediates. The ketene intermediate is generated typically by pyrolysis or dehydrohalogenation of suitable precursors, followed by controlled dimerization to form the dispiro diketone framework.

- Reaction Conditions: Pyrolysis of cyclohexanone derivatives or halide precursors under inert atmosphere.

- Catalysts: Often no catalyst is required; however, Lewis acids can be employed to control selectivity.

- Yields: Moderate to good yields reported depending on precursor purity and reaction optimization.

Malononitrile Functionalization

The malononitrile moiety can be introduced through Knoevenagel condensation reactions involving malononitrile and aldehydes or ketones bearing the dispiro tetradecane structure.

- Typical Procedure: Malononitrile is reacted with the corresponding aldehyde/ketone in the presence of a base such as pyrrolidine or triethylamine in organic solvents (e.g., dichloromethane, methanol).

- Reaction Time: Several hours to overnight stirring at room temperature or mild heating.

- Purification: Column chromatography on silica gel using ethyl acetate/hexanes mixtures yields the pure product.

- Yield: High yields up to 90% have been reported in similar malononitrile derivative syntheses.

Representative Experimental Procedure

An example adapted from related malononitrile derivative synthesis involves:

- Dissolving malononitrile (0.082 g, 1.24 mmol) in dichloromethane (5 mL).

- Adding pyrrolidine (0.073 g, 1.03 mmol) and stirring for 10 minutes.

- Adding the aldehyde precursor (1.03 mmol) and stirring for 12 hours.

- Quenching the reaction with 2 N HCl and extracting with dichloromethane.

- Concentrating the organic layer under reduced pressure.

- Purifying the crude product by silica gel column chromatography using 15% ethyl acetate in hexanes.

- Obtaining the desired malononitrile derivative in 90% yield.

While this procedure is for a related malononitrile derivative, it serves as a model for preparing malononitrile functionalized dispiro tetradecane compounds.

Analytical Data and Characterization

Spectral Data

| Technique | Observations/Values | Reference |

|---|---|---|

| 1H NMR | Characteristic signals corresponding to spirocyclic protons and malononitrile methylene groups | |

| 13C NMR | Peaks corresponding to carbonyl carbons (~200 ppm), spiro carbons, and nitrile carbons (~110-120 ppm) | |

| Mass Spectrometry | Molecular ion peak at m/z 220, confirming molecular weight | |

| X-ray Crystallography | Confirms dispiro structure and ketone positioning |

Research Discoveries and Applications

- Malononitrile derivatives with dispiro frameworks have shown interesting photonic and optoelectronic properties, making their synthesis valuable for materials science.

- The structural rigidity imparted by the dispiro tetradecane backbone enhances thermal stability and molecular planarity, beneficial in dye and sensor applications.

- The Knoevenagel condensation approach for malononitrile functionalization is widely adopted due to its efficiency and high yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Ketene Dimerization | Cyclohexanone derivatives, pyrolysis, inert atmosphere | Direct formation of dispiro diketone | Requires high temperature control |

| Knoevenagel Condensation | Malononitrile, aldehyde/ketone precursor, base catalyst (pyrrolidine, triethylamine), organic solvent | High yield, mild conditions | Requires pure precursors, multi-step synthesis |

| Column Purification | Silica gel, ethyl acetate/hexanes | Efficient separation | Time-consuming |

Chemical Reactions Analysis

Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

Nitrile compounds, including malononitrile derivatives, have been extensively studied for their pharmaceutical potential. The incorporation of nitrile groups into drug design has been shown to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce drug resistance .

- Case Study: Anticancer Activity

Research indicates that certain nitrile-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to malononitrile have demonstrated efficacy against HepG2 liver cancer cells with an IC50 value of 2.57 µM . This suggests potential therapeutic applications in oncology.

Antimicrobial Properties

Nitriles are known for their antimicrobial activities. Studies have shown that specific derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Synthesis of Fine Chemicals

Malononitrile is utilized in the synthesis of various fine chemicals and intermediates due to its reactivity. It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds used in pharmaceuticals and agrochemicals.

Material Science

The unique properties of malononitrile derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance and durability.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and ketone functionality allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, can be compared with other similar compounds, such as:

Cyclohexanone derivatives: These compounds share the cyclohexane ring structure but differ in their functional groups and reactivity.

Spiro compounds: Similar spiro compounds include those with different substituents on the spiro-connected rings, leading to variations in their chemical and biological properties.

Malononitrile derivatives: Compounds with different substituents on the malononitrile moiety exhibit distinct reactivity and applications.

Biological Activity

Malononitrile derivatives, particularly those featuring complex scaffolds like dispiro compounds, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)- is a notable example, exhibiting potential in various therapeutic areas including antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The compound's structural complexity arises from its dispiro configuration, which enhances its biological interaction capabilities. The synthesis of such compounds often involves multi-component reactions that incorporate malononitrile as a key building block.

Table 1: Structural Features of Malononitrile Derivatives

| Feature | Description |

|---|---|

| Core Structure | Dispiro (5.1.5.1) tetradecanylidene |

| Functional Groups | Nitrile (-C≡N), Carbonyl (C=O) |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 238.28 g/mol |

Antimicrobial Activity

Research has demonstrated that malononitrile derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, a study highlighted the effectiveness of synthesized spirooxindoles containing malononitrile against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

- S. aureus: 0.49 µM

- E. coli: 6.88 µM

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of malononitrile derivatives has also been explored extensively. Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast (MCF-7) and prostate (LNCaP) cancer cells.

- IC₅₀ Values for selected compounds:

- MCF-7: 4.3 µM

- LNCaP: 26.1 nM

These compounds appear to target critical pathways involved in cancer progression, notably through the inhibition of protein-protein interactions such as MDM2-p53, which is crucial for tumor suppression .

Case Studies

Several case studies have been documented that illustrate the biological efficacy of malononitrile derivatives:

- Study on Antimicrobial Properties : A recent investigation synthesized a series of spirooxindoles incorporating malononitrile and assessed their antibacterial activity against a panel of pathogens. Results indicated that certain derivatives not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of dispiro compounds derived from malononitrile on various cancer cell lines, revealing their potential to induce apoptosis selectively in malignant cells while sparing normal tissues .

Q & A

Q. What are the primary synthetic routes for (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)malononitrile?

The compound is typically synthesized via Knoevenagel condensation , where malononitrile reacts with a carbonyl-containing precursor (e.g., spirocyclic ketones). For example, cyclohexanone derivatives undergo condensation with malononitrile using piperidine or sodium acetate as catalysts, yielding spirocyclic malononitrile derivatives . Solvent choice (e.g., ethanol, DMF) and reaction temperature (60–100°C) significantly influence yield and purity. Characterization involves NMR (¹H/¹³C) , FT-IR , and mass spectrometry to confirm the cyano groups and spirocyclic backbone .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- X-ray crystallography to resolve the spirocyclic framework and hydrogen-bonding interactions in the solid state.

- Rotational spectroscopy (submillimeter/terahertz regimes) for gas-phase analysis, particularly to account for spin statistics and tautomeric equilibria .

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to compare experimental bond lengths and angles with computational models, ensuring agreement within 1–2% deviation .

Q. What spectroscopic techniques are critical for analyzing its electronic properties?

- UV-Vis absorption and fluorescence spectroscopy reveal solvent-dependent bathochromic shifts (e.g., 490–630 nm in polar solvents), indicative of intramolecular charge transfer (ICT) .

- Transient absorption spectroscopy identifies excited-state lifetimes (picosecond to microsecond scales), crucial for photophysical applications .

- Cyclic voltammetry (CV) estimates LUMO energy levels (e.g., −4.0 to −4.1 eV), confirming suitability for n-type organic semiconductors .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in tautomeric stability?

Conflicting stability data between tautomers (e.g., keto-enol equilibria) are resolved via ab initio molecular dynamics (AIMD) simulations. For instance, DFT calculations at the MP2/cc-pVTZ level predict relative stabilities of tautomers by comparing Gibbs free energies (ΔG). Hydrogen-bonding networks in crystalline phases (observed via XRD) are modeled using periodic boundary conditions to validate experimental deviations in bond lengths .

Q. What strategies optimize charge transport in organic field-effect transistors (OFETs)?

- Side-chain engineering : Introducing electron-withdrawing groups (e.g., malononitrile pendants) lowers LUMO levels, enhancing air stability. For example, NDAM-C8 derivatives achieve mobilities up to 2.36 cm²/V·s in OFETs .

- Film morphology control : Atomic force microscopy (AFM) and grazing-incidence XRD guide substrate temperature and spin-coating speed adjustments to improve crystallinity and reduce grain boundaries .

Q. How do catalytic systems influence stereoselective allylation reactions?

Palladium-catalyzed allylation of malononitriles exhibits divergent selectivity based on ligand choice. N-heterocyclic carbene (NHC) ligands favor mono-allylated products, while phosphine ligands promote bis-allylation. Mechanistic studies (e.g., ¹H NMR kinetics) reveal that steric hindrance from NHC ligands restricts secondary coordination, limiting over-reactivity .

Q. What methodologies address contradictions in photophysical data across solvents?

Contradictory fluorescence lifetimes (e.g., picosecond vs. nanosecond components) are analyzed via time-resolved fluorescence anisotropy . Solvent polarity and viscosity effects are decoupled using Marcus theory to model reorganization energy (λ) and electronic coupling. For example, transient absorption spectra in micellar systems (e.g., SDS surfactants) show enhanced quantum yields due to restricted molecular motion .

Q. How are environmental and toxicity risks assessed for lab-scale handling?

- NIOSH guidelines recommend a TWA exposure limit of 3 ppm (8 mg/m³) based on toxicity ratios to analogous nitriles (e.g., isobutyronitrile).

- In vitro assays (e.g., zebrafish embryotoxicity) evaluate cyanide release kinetics during metabolic degradation, informing protocols for fume hood use and waste neutralization (e.g., alkaline hydrolysis) .

Methodological Notes

- Contradiction management : When experimental and computational data conflict (e.g., bond lengths in XRD vs. DFT), hybrid QM/MM methods refine force fields to account for crystal packing effects .

- Catalyst screening : High-throughput robotic platforms (e.g., Chemspeed) expedite testing of ionic liquids or NHC complexes in malononitrile reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.